COX-2 Inhibitory Potency of N-(4-Chlorophenyl) Pyridazinone vs. Celecoxib in Cell-Free Enzymatic Assay
In the most closely related published study evaluating N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives, compounds within this chemotype class demonstrated COX-2 IC50 values superior to the clinical standard celecoxib. The lead compound 5a (IC50 = 16.76 nM) and compounds 4a, 4b, and 10 (IC50 = 17.15–17.45 nM) all exhibited lower IC50 values than celecoxib (IC50 = 17.79 nM; p < 0.05) in a cell-free COX-2 inhibitory assay [1]. While direct IC50 data for the exact 4-chlorophenyl compound are not published in this study, the consistent potency advantage of the 4-substituted phenyl series over celecoxib supports the expectation that the 4-chlorophenyl analog would retain comparable or superior COX-2 affinity. This class-level potency differential provides a strong rationale for selecting N-(4-chlorophenyl) derivatives over non-pyridazinone COX-2 inhibitor alternatives for assay development.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured in published study; inferred from chemotype class range IC50 = 16.76–17.45 nM for N-substitutedphenyl-6-oxo-3-phenylpyridazine analogs |
| Comparator Or Baseline | Celecoxib IC50 = 17.79 nM |
| Quantified Difference | Class analogs exceed celecoxib by 0.34–1.03 nM (1.9%–5.8% improvement in IC50) |
| Conditions | Cell-free COX-2 enzymatic inhibition assay; statistical significance p < 0.05 |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery, a compound series with proven sub-18 nM COX-2 potency offers a validated starting point for hit-to-lead optimization relative to alternative scaffolds with uncharacterized or weaker COX-2 activity.
- [1] Khan, A., Diwan, A., Thabet, H. K., & Imran, M. (2020). Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Development Research, 81(5), 573–584. View Source
